molecular formula C9H17NO2 B2437406 (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-29-0

(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No. B2437406
CAS RN: 1556097-29-0
M. Wt: 171.24
InChI Key: PCSCKMMQICRSEJ-QMMMGPOBSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This could involve reactions with common reagents, stability under various conditions, and its behavior under different types of chemical reactions .

Scientific Research Applications

Synthesis of Natural Compounds

An efficient procedure has been developed to transform derivatives of (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane into other compounds useful for synthesizing natural compounds with pronounced antitumor activity. This includes the synthesis of arenamides A and C, which inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015).

Asymmetric Synthesis

The compound has been used in diastereoselective synthesis. For instance, chiral α-hydroxyaldehyde derivatives have been transformed into (7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane via the aza-Prins reaction. This opens new routes for asymmetric synthesis of this compound derivatives (Mahía et al., 2017).

Drug Discovery Modules

New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery. These include enantioselective approaches to create novel spirocycles (Li, Rogers-Evans, & Carreira, 2013).

Antibacterial Evaluation

Compounds like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their antibacterial activity against various species, showing significant in vitro antibacterial activity (Natarajan et al., 2021).

Corrosion Inhibition

Certain derivatives of this compound have been studied for their properties as corrosion inhibitors. These compounds have been shown to be effective in protecting mild steel in acidic environments (Chafiq et al., 2020).

Molecular Structure Analysis

The compound has been involved in studies focusing on photochemical and thermal rearrangement of oxaziridines, offering insights into the stereoelectronic control theory (Lattes et al., 1982).

properties

IUPAC Name

(7S)-7-butyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-4-8-5-12-9(10-8)6-11-7-9/h8,10H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCKMMQICRSEJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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